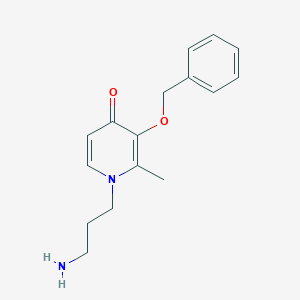![molecular formula C9H12OS B8640607 [3-Methyl-4-(methylthio)phenyl]methanol](/img/structure/B8640607.png)
[3-Methyl-4-(methylthio)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-4-(methylthio)phenyl]methanol is an organic compound characterized by a benzene ring substituted with a methyl group, a methylthio group, and a benzenemethanol group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(methylthio)phenyl]methanol typically involves the introduction of the methylthio group and the benzenemethanol group onto a benzene ring. One common method includes the use of Friedel-Crafts alkylation to introduce the benzenemethanol group, followed by thiolation to add the methylthio group. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and thiolating agents like methylthiol for the thiolation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[3-Methyl-4-(methylthio)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenemethanol group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
[3-Methyl-4-(methylthio)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-Methyl-4-(methylthio)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiobenzyl alcohol: Similar structure but lacks the additional methyl group on the benzene ring.
3-Methylbenzyl alcohol: Similar structure but lacks the methylthio group.
4-Methylbenzenemethanol: Similar structure but lacks the methylthio group.
Uniqueness
[3-Methyl-4-(methylthio)phenyl]methanol is unique due to the presence of both the methylthio and benzenemethanol groups on the benzene ring. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
(3-methyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H12OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
Clave InChI |
ZITWBZDPUUPEIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CO)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate](/img/structure/B8640543.png)






![[2-Isopropoxy-6-methyl-3-pyridyl]methanamine](/img/structure/B8640612.png)
![(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B8640615.png)
![4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8640629.png)
